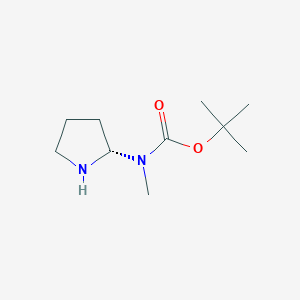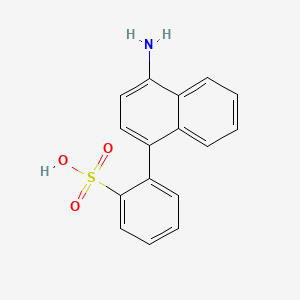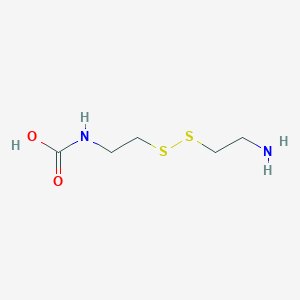
1,2-15,16-Diepoxyhexadecane
概要
説明
1,2-15,16-Diepoxyhexadecane is an organic compound with the molecular formula C16H30O2. It is a diepoxide, meaning it contains two epoxide groups.
準備方法
Synthetic Routes and Reaction Conditions
1,2-15,16-Diepoxyhexadecane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding diene. The reaction typically occurs under mild conditions, with the diene dissolved in an inert solvent like dichloromethane, and the peracid added slowly to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure diepoxide .
化学反応の分析
Types of Reactions
1,2-15,16-Diepoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
Diols: Formed through the hydrolysis or reduction of the epoxide groups.
Substituted Epoxides: Result from nucleophilic substitution reactions.
科学的研究の応用
1,2-15,16-Diepoxyhexadecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 1,2-15,16-Diepoxyhexadecane involves its reactivity with various biological molecules. The epoxide groups can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, leading to potential biological effects. These interactions can disrupt normal cellular functions and may contribute to the compound’s antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,2-Diepoxybutane: A smaller diepoxide with similar reactivity but different physical properties.
1,2-7,8-Diepoxyoctane: Another diepoxide with a longer carbon chain, used in similar applications.
Uniqueness
Its longer carbon chain compared to other diepoxides may influence its solubility, stability, and interactions with biological molecules .
特性
IUPAC Name |
2-[12-(oxiran-2-yl)dodecyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1(3-5-7-9-11-15-13-17-15)2-4-6-8-10-12-16-14-18-16/h15-16H,1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGZDMZNQXOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCCCCCCCC2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015991 | |
| Record name | 1,2-15,16-Diepoxyhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800375-27-3 | |
| Record name | 1,2-15,16-Diepoxyhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B8210417.png)



![(4R)-4-[(6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8210458.png)

![9,9-Dihydroxybenzo[b]triphenylen-14-one](/img/structure/B8210464.png)

